4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine
Description
Historical Context and Evolution of Pyrazolopyrimidine Research
The exploration of pyrazolopyrimidines dates back to the mid-20th century, driven by the quest for novel heterocyclic compounds with biological relevance. Initial studies were primarily centered on the synthesis and fundamental chemical reactivity of this fused ring system. The first evaluation of the anti-cancer activity of a pyrazolopyrimidine in 1956 yielded promising results, sparking intensified interest within the medicinal chemistry community. Since then, research has evolved to include the development of diverse synthetic methodologies and comprehensive investigations into their biological activities.
Structural Analogy of Pyrazolo[3,4-d]pyrimidine to Purine (B94841) Nucleobases
A key factor underpinning the pharmacological importance of pyrazolo[3,4-d]pyrimidines is their structural analogy to purine nucleobases, such as adenine (B156593) and guanine. This similarity allows them to act as bioisosteres of purines, enabling them to interact with biological targets that recognize purine-containing molecules, such as enzymes and receptors. This mimicry is a fundamental principle in the design of antimetabolites and other targeted therapies. The pyrazolo[3,4-d]pyrimidine scaffold can effectively mimic the hinge region binding interactions of ATP in the active sites of kinases. rsc.org
Overview of Pharmacological Relevance and Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines
The structural similarity of pyrazolo[3,4-d]pyrimidines to purines has translated into a wide array of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as:
Anticancer Agents: This is one of the most extensively studied areas, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines. nih.govjocpr.comnih.gov Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell growth and survival. unisi.it
Kinase Inhibitors: Pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for the development of kinase inhibitors. rsc.org They have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and Abl kinase. unisi.itnih.gov
Antimicrobial Agents: Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against various bacterial and fungal strains.
Antiviral Agents: The purine-like structure also makes them candidates for antiviral drug discovery.
Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.
The diverse therapeutic potential of this class of compounds is highlighted by the progression of several pyrazolo[3,4-d]pyrimidine-based drugs into clinical trials, including the approved BTK inhibitor, ibrutinib. rsc.org
Rationale for Research Focus on 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine
The specific focus on this compound stems from the broader understanding of the structure-activity relationships within the pyrazolo[3,4-d]pyrimidine class. The introduction of a thioether group, such as the ethylthio group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity. Thio-substituted derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their antiproliferative and anti-mycobacterial activities. researchgate.netnih.gov
The ethylthio group can influence factors such as:
Target Binding: The sulfur atom can participate in specific interactions within the binding site of a target protein.
Metabolic Stability: The nature of the substituent can influence how the compound is metabolized in the body.
Therefore, the synthesis and evaluation of this compound and its analogues are driven by the hypothesis that this specific substitution pattern may lead to compounds with enhanced potency, selectivity, or improved drug-like properties for a particular therapeutic target, such as a specific protein kinase.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5470-54-2 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
UCVZFDYPWKEYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Ethylthio 5h Pyrazolo 3,4 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.
The protons on the heterocyclic core, specifically H-3 and H-6 on the pyrazolo[3,4-d]pyrimidine nucleus, typically appear as distinct singlet signals in the aromatic region of the ¹H NMR spectrum. nih.gov The exact chemical shifts of these protons are influenced by the solvent and other substituents on the rings. The NH proton of the pyrazole (B372694) ring is also expected to produce a signal, which is often broad and can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Pyrimidine (B1678525) Ring | H-6 | ~8.2-8.5 | Singlet | N/A |
| Pyrazole Ring | H-3 | ~8.0-8.3 | Singlet | N/A |
| Pyrazole Ring | N-H | Variable, broad | Singlet | N/A |
| Ethylthio Group | -S-CH₂- | ~3.2-3.3 | Quartet | ~7.0-8.0 |
| Ethylthio Group | -CH₃ | ~1.4-1.5 | Triplet | ~7.0-8.0 |
Note: Predicted values are based on general knowledge and data from analogous compounds.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the two aromatic carbons of the pyrimidine ring, the three carbons of the pyrazole ring, and the two aliphatic carbons of the ethylthio substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. Electron impact mass spectrometry (EI-MS) typically reveals the molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound.
For this compound (C₇H₈N₄S), the expected exact mass is approximately 180.05 g/mol . The mass spectrum would show a molecular ion peak at m/z 180. Subsequent fragmentation can provide structural confirmation. Common fragmentation pathways for related thio-substituted pyrimidines involve the loss of the ethyl group or parts of it. researchgate.net Cleavage of the C-S bond could lead to the loss of an ethyl radical (•CH₂CH₃, 29 mass units) or an ethene molecule (C₂H₄, 28 mass units) via rearrangement. Further fragmentation of the heterocyclic core often involves the sequential loss of small molecules like HCN. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Possible Fragmentation Pathway |
|---|---|---|
| 180 | [M]⁺ | Molecular Ion |
| 152 | [M - C₂H₄]⁺ | Loss of ethene |
| 151 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 124 | [M - C₂H₄ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Note: These are predicted fragmentation patterns based on the analysis of similar structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, the structure of the closely related tautomer, 1-ethyl-pyrazolo[3,4-d]pyrimidine-4(5H)-thione, offers significant insight. nih.govnih.gov
This thione analogue crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The pyrazolo[3,4-d]pyrimidine ring system is nearly planar, with only a very small root-mean-square deviation. nih.gov In the crystal, molecules are linked by N—H⋯S hydrogen bonds, forming chains that are further organized into sheets by C—H⋯N and C—H⋯S interactions. nih.govnih.gov It is highly probable that this compound would exhibit a similar planar heterocyclic core. The ethylthio group would extend from the C4 position of the pyrimidine ring. The solid-state packing would be dictated by intermolecular forces such as hydrogen bonding involving the pyrazole N-H group and potential π-π stacking between the aromatic rings.
Table 3: Crystallographic Data for the Analogous Compound 1-ethyl-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₈N₄S | nih.gov |
| Formula Weight | 180.23 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 4.472 (4) | nih.gov |
| b (Å) | 5.353 (4) | nih.gov |
| c (Å) | 17.573 (12) | nih.gov |
| β (°) | 93.71 (4) | nih.gov |
| Volume (ų) | 419.8 (5) | nih.gov |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. Purity is determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a characteristic retention time.
The selection of the stationary phase (column) and mobile phase is critical for achieving good separation. For heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, reverse-phase columns (e.g., C18) are commonly used. The mobile phase typically consists of a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be run in an isocratic (constant composition) or gradient (variable composition) mode to achieve optimal peak resolution. While specific HPLC conditions for this exact compound are not detailed in the searched literature, vendor data for the analogous 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine confirms the use of HPLC for purity analysis. bldpharm.com
Conformational Analysis and Tautomeric Considerations
The pyrazolo[3,4-d]pyrimidine core is largely rigid and planar. Therefore, conformational analysis primarily concerns the orientation of the ethylthio substituent relative to the heterocyclic ring. There is potential for rotation around the C4-S bond and the S-C(ethyl) bond. Computational studies on related molecules have shown that different conformations can exist, with their relative stability influenced by crystal packing forces. mdpi.com In the gas phase or in solution, the ethyl group is likely to adopt a low-energy, staggered conformation.
A more significant consideration for this molecule is tautomerism. The pyrazolo[3,4-d]pyrimidine ring system can exist in several tautomeric forms depending on the position of the hydrogen atom on the pyrazole ring (N1-H, N2-H, or N5-H). The designation 5H-pyrazolo[3,4-d]pyrimidine specifies that the proton resides on the N5 nitrogen of the pyrimidine ring.
Furthermore, the 4-ethylthio group implies the S-alkylated form of a thione precursor. This relates to the thione-thiol tautomerism. The precursor, pyrazolo[3,4-d]pyrimidine-4(5H)-thione, can exist in equilibrium with its thiol tautomer, 1H-pyrazolo[3,4-d]pyrimidine-4-thiol. The ethylthio derivative is a "fixed" form of the thiol tautomer, where the labile thiol proton is replaced by an ethyl group. The relative stability of different tautomers in related heterocyclic systems has been a subject of extensive study, with the keto (or thione) form often being more stable. chemicalbook.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| 1-ethyl-pyrazolo[3,4-d]pyrimidine-4(5H)-thione |
| 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
Biological Activity Research and Mechanistic Investigations of Pyrazolo 3,4 D Pyrimidine Derivatives
Enzymatic Inhibition Studies
The primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects is through the inhibition of various enzymes critical for cellular function and proliferation.
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. researchgate.net The deregulation of these kinases is a hallmark of many diseases, including cancer. unisi.it
EGFR (Epidermal Growth Factor Receptor): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). mdpi.comnih.gov Modifications at various positions of the pyrazolo[3,4-d]pyrimidine core have led to compounds with potent inhibitory activity against both wild-type (EGFRWT) and mutant forms (EGFRT790M) of the receptor. mdpi.comnih.gov For instance, compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) demonstrated potent inhibition of EGFRWT with an IC50 value of 0.016 µM and also showed noticeable activity against the EGFRT790M mutant with an IC50 of 0.236 µM. nih.gov Another study identified compound 5i as a potent dual inhibitor of EGFR and VEGFR-2. mdpi.com
Src Kinase: Src, a non-receptor tyrosine kinase, is another significant target for this class of compounds. nih.govnih.gov Newly synthesized pyrazolo-[3,4-d]-pyrimidine derivatives have shown inhibitory effects on Src kinase at nanomolar concentrations. nih.gov One study identified compound 2a (SI388) as a potent Src inhibitor. nih.gov Research has shown that substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence Src kinase inhibitory activity. researchgate.net
CDKs (Cyclin-Dependent Kinases): Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of CDKs, including CDK1 and CDK2. mdpi.comnih.gov A series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their CDK2 inhibitory activity. rsc.org Compounds 13 , 14 , and 15 from this series showed significant inhibition of CDK2/cyclin A2 with IC50 values of 0.081, 0.057, and 0.119 µM, respectively. nih.govrsc.org
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in targeting angiogenesis. Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-VEGFR-2 activity. nih.gov Compound 12b from one study was a potent inhibitor of VEGFR-2 with an IC50 value of 0.063 µM. nih.gov
Bcr-Abl and Fyn: A library of pyrazolo[3,4-d]pyrimidines was developed with inhibitory activity against Src, Fyn, and/or Bcr-Abl kinases. nih.gov
The table below summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases.
| Compound | Target Kinase(s) | IC50 (µM) | Reference |
| 5i | EGFRWT, VEGFR-2 | 0.3, 7.60 | mdpi.com |
| 12b | EGFRWT, EGFRT790M | 0.016, 0.236 | nih.gov |
| 12b | VEGFR-2 | 0.063 | nih.gov |
| 13 | CDK2/cyclin A2 | 0.081 | nih.govrsc.org |
| 14 | CDK2/cyclin A2 | 0.057 | nih.govrsc.org |
| 15 | CDK2/cyclin A2 | 0.119 | nih.govrsc.org |
| 2a (SI388) | Src | Potent inhibitor | nih.gov |
Beyond kinases, the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends to other classes of enzymes.
Topoisomerases: Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have been evaluated for their inhibitory effects on Topoisomerase-II (Topo-II), an enzyme crucial for DNA replication and repair. mdpi.com
Xanthine (B1682287) Oxidase: The biochemical properties of pyrazolo[3,4-d]pyrimidines have been explored through various assays, including xanthine oxidase assays. merckmillipore.com
Cellular Mechanism of Action Studies
The enzymatic inhibition by pyrazolo[3,4-d]pyrimidine derivatives translates into significant effects at the cellular level, including the modulation of signaling pathways, cell cycle arrest, and induction of apoptosis.
By inhibiting key kinases, these compounds can effectively disrupt the signaling cascades that drive cancer cell proliferation and survival. The inhibition of kinases like EGFR, Src, and VEGFR-2 directly impacts pathways responsible for cell growth, angiogenesis, and metastasis. mdpi.comnih.govnih.gov
A common outcome of kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives is the arrest of the cell cycle, preventing cancer cells from dividing.
Flow cytometric analysis has revealed that certain derivatives can cause cell cycle arrest at different phases. For example, some Src kinase inhibitors with a pyrazolo-[3,4-d]-pyrimidine structure lead to a G2/M phase arrest in medulloblastoma cells. nih.gov
A novel pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was found to arrest the cell cycle at the S phase in MDA-MB-468 breast cancer cells. nih.gov
Another derivative, compound 14 , which targets CDK2, caused a significant alteration in cell cycle progression in HCT-116 cells. rsc.orgrsc.org
Compound 12b , an EGFR inhibitor, was also shown to arrest the cell cycle at the S and G2/M phases. nih.gov
The table below details the effects of specific derivatives on the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Src Inhibitors | Daoy (Medulloblastoma) | G2/M phase arrest | nih.gov |
| 12b | MDA-MB-468 (Breast Cancer) | S phase arrest | nih.gov |
| 14 | HCT-116 (Colon Cancer) | Alteration in progression | rsc.orgrsc.org |
| 12b | A549, HCT-116 | S and G2/M phase arrest | nih.gov |
Inducing apoptosis, or programmed cell death, is a key objective of many anticancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a strong capacity to induce apoptosis in various cancer cell lines. nih.govnih.govscilit.com
The lead compound PP-31d was shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.govscilit.com This was evidenced by an increase in the subG1 population, caspase-3/7 activity, loss of mitochondrial membrane potential, and DNA degradation. nih.govscilit.com
Compound 1a was found to significantly induce apoptosis in A549 cells at low micromolar concentrations. nih.gov
The CDK2 inhibitor, compound 14 , induced apoptosis in HCT-116 cells by 41.55%, which was 22 times more than the control. nih.gov
The VEGFR-2 inhibitor, compound 12b , significantly increased total apoptosis in the MDA-MB-468 cell line by 18.98-fold and increased the caspase-3 level by 7.32-fold compared to the control. nih.gov
The EGFR inhibitor, compound 12b , was also identified as a good apoptotic inducer, producing an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov
The table below summarizes the apoptotic effects of these compounds.
| Compound | Mechanism of Apoptosis Induction | Reference |
| PP-31d | ROS generation, increased caspase-3/7 activity, mitochondrial membrane potential loss | nih.govscilit.com |
| 1a | Induces apoptosis in A549 cells | nih.gov |
| 14 | 22-fold increase in apoptosis in HCT-116 cells | nih.gov |
| 12b | 18.98-fold increase in apoptosis, 7.32-fold increase in caspase-3 in MDA-MB-468 cells | nih.gov |
| 12b | 8.8-fold increase in BAX/Bcl-2 ratio | nih.gov |
Table of Compound Names
| Abbreviation/Code | Full Chemical Name/Description |
| PP-31d | A pyrazolo[3,4-d]pyrimidine derivative |
| 1a | A pyrazolo[3,4-d]pyrimidine derivative |
| 2a (SI388) | A 4-anilino-substituted pyrazolo[3,4-d]pyrimidine derivative |
| 5i | A phenylpyrazolo[3,4-d]pyrimidine-based analog |
| 12b | A 1H-pyrazolo[3,4-d]pyrimidine derivative |
| 13 | A pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivative |
| 14 | A thioglycoside derivative based on the pyrazolo[3,4-d]pyrimidine scaffold |
| 15 | A thioglycoside derivative based on the pyrazolo[3,4-d]pyrimidine scaffold |
Antiangiogenic Properties and Related Cellular Assays
The antiangiogenic potential of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of significant research, primarily linked to their ability to inhibit key signaling pathways involved in tumor neovascularization. A central target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a critical role in promoting endothelial cell proliferation, migration, and survival.
Novel synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their inhibitory effects on VEGFR-2. nih.gov For instance, certain compounds from a designed series demonstrated potent enzymatic inhibition of VEGFR-2. nih.gov This inhibition is a crucial mechanism for halting the angiogenic cascade, which is essential for tumor growth and metastasis. The antiangiogenic activity is often assessed through a variety of cellular assays. One common method involves evaluating the antiproliferative effect of these compounds on Human Umbilical Vein Endothelial Cells (HUVECs). mdpi.com A significant reduction in HUVEC proliferation upon treatment indicates a compound's potential to disrupt vessel formation. mdpi.com
Further mechanistic studies have included assays to measure the inhibition of HUVEC migration and tube formation, which mimic the later stages of angiogenesis. mdpi.com Research on related heterocyclic systems like oxazolo[5,4-d]pyrimidines, which share structural similarities, has shown that potent derivatives can markedly inhibit the chemotactic invasion and capillary-like tube formation of HUVECs in a dose-dependent manner. mdpi.com These investigations provide a strong rationale for exploring pyrazolo[3,4-d]pyrimidines as a scaffold for developing improved molecules that target angiogenesis. mdpi.com
P-glycoprotein Inhibition and Reversal of Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as tyrosine kinase inhibitors (TKIs) that can also interact with and inhibit P-gp, thereby reversing MDR. nih.govmdpi.com
Studies have shown that these compounds can directly interact with P-gp and inhibit its ATPase activity, which is essential for its function as a drug efflux pump. nih.gov This inhibitory action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. For example, certain TKI pyrazolo[3,4-d]pyrimidines have been shown to reverse resistance to drugs like doxorubicin (B1662922) and paclitaxel (B517696) in a concentration-dependent manner in MDR cancer cell models. nih.gov
The effect of these derivatives on P-gp is typically direct, as expression studies have often excluded indirect mechanisms such as the downregulation of P-gp expression. nih.gov Kinetic studies have further demonstrated that the inhibitory effect on P-gp activity can be sustained for extended periods, suggesting that pyrazolo[3,4-d]pyrimidines could be valuable in prolonged treatment regimens to overcome P-gp-mediated MDR. nih.gov In some studies, quantitative real-time PCR was used to examine the effect of specific derivatives on P-gp, illustrating a significant fold inhibition compared to controls. nih.govresearchgate.net
Cyclin Degradation Pathways (e.g., Cyclin K)
While many pyrazolo[3,4-d]pyrimidine derivatives are known to target cyclin-dependent kinases (CDKs), recent research into the structurally related pyrazolo[4,3-d]pyrimidine scaffold has revealed a novel mechanism of action involving the degradation of cyclins. nih.govacs.orgresearchgate.net Specifically, the compound 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine was found to induce the proteasome-dependent degradation of Cyclin K. nih.govacs.org
This compound is proposed to have a dual mechanism, acting not only as a kinase inhibitor but also as a "molecular glue." nih.govacs.org It is thought to induce an interaction between CDK12 and DDB1 (Damage-Specific DNA Binding Protein 1), a component of an E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for subsequent degradation by the proteasome. nih.govacs.orgresearchgate.net This degradation was observed both in vitro and in patient-derived xenograft models in vivo. nih.govacs.org Such findings highlight an innovative therapeutic strategy, moving beyond simple kinase inhibition to inducing the targeted degradation of key cellular proteins involved in cancer progression.
Antiproliferative Research Methodologies
In vitro Screening Against Human Cancer Cell Lines
The cornerstone of assessing the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives is in vitro screening against a panel of human cancer cell lines. This methodology allows for the determination of a compound's potency and spectrum of activity. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability and proliferation.
Numerous studies have reported the screening of novel pyrazolo[3,4-d]pyrimidine analogues against various cancer cell lines. For example, derivatives have shown high inhibitory activity against lung (A549), breast (MCF-7, MDA-MB-468, T-47D), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.govnih.govnih.gov The results of these screenings are typically quantified as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%. nih.govnih.gov
Some compounds have been subjected to extensive screening across the NCI-60 human tumor cell line panel, which provides a broad profile of activity against leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.govrsc.org This comprehensive screening helps identify derivatives with broad-spectrum activity or selective potency against specific cancer subtypes. nih.govrsc.org
Table 1: Antiproliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | Activity (IC50/GI50 µM) | Reference |
|---|---|---|---|---|
| Compound 1a | A549 | Lung | 2.24 | nih.gov |
| Compound 1d | MCF-7 | Breast | 1.74 | nih.gov |
| Compound 12b | MDA-MB-468 | Breast | 3.343 | nih.gov |
| Compound 12b | T-47D | Breast | 4.792 | nih.gov |
| Compound 12b | A549 | Lung | 8.21 | nih.gov |
| Compound 12b | HCT-116 | Colon | 19.56 | nih.gov |
| Compound 15 | NCI-60 Panel | Various | 0.018 - >100 | nih.gov |
| Compound 16 | NCI-60 Panel | Various | 0.018 - 9.98 | nih.gov |
Investigation of Drug Resistance and Sensitivity in Cancer Models
Research methodologies extend to investigating how pyrazolo[3,4-d]pyrimidine derivatives perform in the context of drug resistance. This is often studied using paired cancer cell line models, which consist of a drug-sensitive parental cell line and its derived counterpart that exhibits MDR, typically through the overexpression of P-gp. nih.gov
Cellular models such as human non-small cell lung carcinoma and colorectal adenocarcinoma, along with their resistant sublines, are employed to test the ability of these compounds to overcome resistance. nih.gov Researchers evaluate whether the derivatives exhibit collateral sensitivity, meaning they are more potent against the resistant cells than the sensitive parental cells. Furthermore, combination studies are performed where the pyrazolo[3,4-d]pyrimidine derivative is co-administered with a known chemotherapy drug (e.g., doxorubicin) to see if it can restore the efficacy of the conventional drug in the resistant cell line. nih.gov The reversal of resistance is quantified by calculating the fold-reversal value, which indicates the extent to which the compound can reduce the IC50 of the chemotherapeutic agent. researchgate.net
Antimicrobial Research Methodologies
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial potential. nih.gov The initial screening for antimicrobial effects is typically conducted using standard microbiological assays.
One common technique is the agar (B569324) well diffusion method, where the test compound is placed in a well on an agar plate previously inoculated with a specific bacterium or fungus. researchgate.net The plate is incubated, and the compound's activity is determined by measuring the diameter of the zone of inhibition around the well. A larger zone indicates greater antimicrobial activity.
A more quantitative approach involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often done using broth microdilution methods. nih.gov Researchers have evaluated libraries of pyrazolo[3,4-d]pyrimidines against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov Some studies have also investigated the interaction of these compounds with clinically used antibiotics, such as ampicillin (B1664943) and kanamycin, to identify potential synergistic effects that could be advantageous in treating bacterial infections, particularly in immunocompromised cancer patients. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Research into the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives has revealed potential against both Gram-positive and Gram-negative bacteria. Studies have identified several derivatives with bacteriostatic activity against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial kinases, which can increase the susceptibility of bacteria to cell wall-targeting antibiotics like ampicillin. nih.gov
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated inhibitory effects on bacterial DNA polymerase III, particularly in Gram-positive bacteria. nih.gov The general screening for antibacterial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains.
Table 1: Representative Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Bacterial Strain | Type | General Activity of Derivatives |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Moderate to High |
| Bacillus subtilis | Gram-Positive | Moderate |
| Escherichia coli | Gram-Negative | Moderate |
Note: This table represents generalized findings for the pyrazolo[3,4-d]pyrimidine class and not specifically for 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine.
Antifungal Activity Assessment
The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been a subject of investigation. Various synthesized compounds from this class have been screened for their activity against a range of fungal pathogens. Methodologies for assessing antifungal activity commonly include broth microdilution or agar diffusion assays to determine the MIC against fungal species such as Aspergillus niger and Candida albicans. Some novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have shown promising antifungal properties against several pathogenic microorganisms. nih.gov
Anti-inflammatory Research Methodologies
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives is an active area of research. These compounds are investigated for their ability to modulate inflammatory pathways, often by targeting key enzymes involved in the inflammatory response.
Evaluation of Inflammatory Mediator Modulation
A primary methodology in anti-inflammatory research for this class of compounds is the evaluation of their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. Assays are conducted to determine the IC50 values of the compounds against these enzymes to assess their potency and selectivity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibition of COX-2 protein expression induced by lipopolysaccharide (LPS) in rat monocytes. nih.gov The results from such studies help in identifying compounds with potent anti-inflammatory effects and favorable selectivity profiles, which can minimize gastrointestinal side effects associated with non-selective COX inhibitors.
Antiviral Research Methodologies
The structural similarity of pyrazolo[3,4-d]pyrimidines to purines makes them promising candidates for antiviral drug development. Research in this area has largely focused on nucleoside analogs of this heterocyclic system. These analogs are tested for their ability to interfere with viral replication.
Evaluation of antiviral activity involves cell-based assays where the compounds are tested against a panel of DNA and RNA viruses. For example, a novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide, demonstrated broad-spectrum antiviral activity against adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses. nih.gov The mechanism of action for such analogs often involves phosphorylation by cellular kinases to an active form that can inhibit viral polymerases or other essential enzymes. nih.gov While this research highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold, specific antiviral studies on the non-nucleoside compound this compound are not prominently reported.
Structure Activity Relationship Sar and Ligand Design Studies
Rational Design Principles for Pyrazolo[3,4-d]pyrimidine Derivatives
The rational design of pyrazolo[3,4-d]pyrimidine derivatives is primarily centered on their ability to act as ATP-competitive inhibitors for a variety of protein kinases. ekb.eg This scaffold serves as a bioisostere of the purine (B94841) ring system, a key component of ATP. nih.gov The design strategy often involves modifications at several key positions to enhance interactions with the target kinase.
Key principles in the rational design of these derivatives include:
Scaffold Hopping and Bioisosteric Replacement: The pyrazolo[3,4-d]pyrimidine nucleus itself is a bioisosteric replacement for the pteridine (B1203161) nucleus of molecules like methotrexate (B535133) or the purine core of ATP. nih.govnih.gov This fundamental replacement is the cornerstone of their design as kinase inhibitors.
Exploitation of Hydrophobic Pockets: The introduction of various hydrophobic moieties, such as phenyl or other aromatic and aliphatic groups, at different positions is a common strategy. ekb.eg For instance, a phenyl ring at certain positions can occupy hydrophobic regions within the ATP-binding site, thereby increasing the affinity of the inhibitor. ekb.eg
Linker Modification: The nature and length of linkers connecting the pyrazolo[3,4-d]pyrimidine core to other chemical moieties are crucial. ekb.eg The length of the linker can influence the orientation of the molecule within the binding pocket and its ability to reach and interact with key residues. Studies have shown that the potency of these derivatives can be highly dependent on the linker length, with variations from one to five atoms being explored. ekb.eg
Introduction of Hydrogen Bond Donors and Acceptors: The strategic placement of groups capable of forming hydrogen bonds can significantly enhance binding affinity. The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core are key hydrogen bond acceptors that mimic the interactions of adenine (B156593) with the kinase hinge region. researchgate.net
The design of molecules like 4-(ethylthio)-5H-pyrazolo[3,4-d]pyrimidine is a result of these principles, where the ethylthio group is introduced to modulate the compound's physicochemical properties and its interaction with the target protein.
Impact of the Ethylthio Group and Other Substituents on Biological Potency and Selectivity
The substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring plays a pivotal role in determining the biological activity and selectivity of the compound. While direct and extensive studies on the 4-ethylthio group are not abundant in the available literature, the impact of various thio-substituents and other groups at this position provides valuable insights into its potential role.
The nature of the substituent at C-4 has been shown to be a major determinant of cytotoxic activity. ekb.eg For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the presence of a four-atom linker, such as a thiosemicarbazide (B42300) moiety, at the 4-position resulted in more potent cytotoxic activity compared to derivatives with shorter linkers. ekb.eg This suggests that the size and nature of the group at C-4 are critical for optimal biological response.
In studies of 4-amino-substituted pyrazolo[3,4-d]pyrimidines, the presence of substituents at the thiol function in the 6-position was found to be essential for antiproliferative activity. nih.gov This highlights the importance of sulfur-containing moieties in modulating the biological effects of this class of compounds. The ethylthio group at the 4-position, being a small, lipophilic group, can influence the compound's solubility, cell permeability, and interaction with hydrophobic pockets in the target protein.
The following table summarizes the impact of different substituents at the 4-position on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, based on general findings in the literature.
| Position | Substituent Type | General Impact on Activity | Reference |
| C4 | Amino group with various linkers | Potency is highly dependent on the nature and length of the linker. | ekb.eg |
| C4 | Phenylamino group | Can enhance potency and selectivity for certain kinases. | nih.gov |
| C4 | Phenoxy group | Can lead to high potency against specific cancer cell lines. | nih.gov |
| C4 | Thio-substituents (general) | The presence of sulfur-containing moieties can be crucial for antiproliferative activity. | nih.gov |
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a crucial tool in the design and optimization of pyrazolo[3,4-d]pyrimidine-based inhibitors. These models help in identifying the key structural features required for potent biological activity.
For pyrazolo[3,4-d]pyrimidine-based EGFR-TK inhibitors, a typical pharmacophore model includes several key features: rsc.org
A flat heteroaromatic ring system (the pyrazolo[3,4-d]pyrimidine core) that occupies the adenine binding pocket of the kinase. rsc.org
A terminal hydrophobic tail that can be embedded in a hydrophobic groove of the enzyme. rsc.org
A spacer or linker that can participate in hydrogen bond interactions within the binding site. rsc.org
An additional hydrophobic group that can occupy a second hydrophobic region of the ATP-binding site. rsc.org
The pyrazolo[3,4-d]pyrimidine scaffold itself is a key pharmacophoric element, providing the necessary hydrogen bonding interactions with the hinge region of the kinase. researchgate.net The ethylthio group at the 4-position would likely contribute to the hydrophobic interactions within the ATP binding site. In the context of a pharmacophore model, the sulfur atom of the ethylthio group could also act as a hydrogen bond acceptor in some cases.
Chemical Modification Strategies for Enhanced Target Interaction and Efficacy
Several chemical modification strategies are employed to enhance the target interaction and efficacy of pyrazolo[3,4-d]pyrimidine derivatives. These strategies are aimed at optimizing the binding affinity, selectivity, and pharmacokinetic properties of the compounds.
One common strategy involves the modification of substituents at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine ring. researchgate.net The introduction of different amines and lower alkyl groups at these positions has been shown to influence the inhibitory activity against various kinases. researchgate.net For example, the synthesis of 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine provides a versatile intermediate for the preparation of a wide range of derivatives with modified C4 and C6 substituents. researchgate.net
Another key strategy is the introduction of different linkers at the C4 position. ekb.eg As mentioned earlier, varying the length and chemical nature of these linkers can significantly impact the cytotoxic activity of the compounds. ekb.eg The ethylthio group in this compound can be considered a simple linker, and its modification to include longer or more complex chains could be a viable strategy for enhancing efficacy.
Furthermore, modifications at the N1 position of the pyrazole (B372694) ring are also explored to improve the pharmacological profile of these compounds. nih.gov The introduction of different structural moieties at this position can lead to improved biochemical inhibitory activity against specific kinases. nih.gov
Bioisosteric Replacement Studies
Bioisosteric replacement is a powerful strategy in drug design, and it is frequently applied to the pyrazolo[3,4-d]pyrimidine scaffold. The core pyrazolo[3,4-d]pyrimidine structure is itself a bioisostere of adenine, which is the foundational principle of its use as a kinase inhibitor. researchgate.netnih.gov
Researchers have explored various bioisosteric replacements for different parts of the pyrazolo[3,4-d]pyrimidine molecule to improve its properties. For instance, in the development of DHFR inhibitors, the pyrazolo[3,4-d]pyrimidine nucleus has been used as a bioisosteric replacement for the pteridine ring of methotrexate. nih.gov This replacement has been shown to improve the DHFR inhibition activity in many cases. nih.gov
In the context of this compound, the ethylthio group itself can be subjected to bioisosteric replacement. The sulfur atom could be replaced with an oxygen atom (ethoxy group) or a methylene (B1212753) group (propyl group) to investigate the importance of the sulfur atom for activity. Such studies can provide valuable information about the role of the heteroatom in target binding and can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles. For example, in a study on pyrazolo[3,4-d]pyrimidine derivatives, the replacement of a 4-anilino linker with a 4-phenoxy linker resulted in a significant increase in potency against certain cancer cell lines. nih.gov This highlights the profound impact that bioisosteric replacement at the C4 position can have on the biological activity of these compounds.
Computational and Theoretical Investigations in 4 Ethylthio 5h Pyrazolo 3,4 D Pyrimidine Research
Molecular Docking Simulations
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For derivatives of the pyrazolo[3,4-d]pyrimidine core, docking studies have been crucial in elucidating their mechanism of action against various therapeutic targets. rsc.orgnih.govresearchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a bioisostere of adenine (B156593), the purine (B94841) base in ATP, allowing it to effectively interact with the ATP-binding sites of many kinases, which are key targets in cancer therapy. nih.govnih.gov
Characterization of Ligand-Receptor Binding Modes and Interactions
Molecular docking simulations have successfully characterized the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the active sites of several key enzymes. These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibitory activity.
For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, the pyrazolo[3,4-d]pyrimidine core consistently occupies the adenine-binding region. rsc.orgnih.gov Docking models show the nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings forming crucial hydrogen bonds with backbone residues in the hinge region of the kinase, notably with Met793. rsc.org Hydrophobic interactions are also observed between the heterocyclic core and residues like Leu718 and Gly796. rsc.org
Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), another important cancer target, docking studies confirmed that pyrazolo[3,4-d]pyrimidine analogs fit well into the active site. nih.govresearchgate.net The primary interaction involves the formation of essential hydrogen bonds with the backbone of Leu83 in the hinge region, mimicking the binding of ATP. nih.govrsc.org
Docking studies against other targets, such as Dihydrofolate Reductase (DHFR) and DNA topoisomerase, have also been performed, revealing that the antiproliferative activity of these compounds can be attributed to specific hydrogen bonding patterns with key amino acid residues in the respective active sites. nih.govdoaj.orgnih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | rsc.org |
| EGFR | Leu718, Gly796 | Hydrophobic | rsc.org |
| CDK2 | Leu83 | Hydrogen Bond | nih.gov |
| DNA Topoisomerase | Various | Hydrogen Bond | nih.gov |
Prediction of Binding Affinities
Beyond identifying binding modes, molecular docking is used to predict the binding affinity of a ligand for its target, often expressed as a docking score in units of kcal/mol. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. These predictions are valuable for prioritizing compounds for synthesis and biological testing. For example, in a study of EGFR inhibitors, a promising pyrazolo[3,4-d]pyrimidine derivative showed a binding score of -7.410 kcal/mol, indicating strong predicted affinity. rsc.org In another study targeting CDK2, a derivative of the related 1-(4-Flourophenyl)pyrazolo[3,4-d]pyrimidine scaffold exhibited a notable docking score of -14.1031 kcal/mol. researchgate.net While these scores are theoretical, they often correlate well with experimental inhibitory activities, making docking an effective screening tool. nih.gov
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | -7.410 | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | DNA Topoisomerase | ~ -7.5 to -9.0 | mdpi.com |
| 1-(4-Flourophenyl)pyrazolo[3,4-d]pyrimidine derivative | CDK2 | -14.1031 | researchgate.net |
Molecular Dynamics (MD) Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex and providing insights into its stability and conformational flexibility. rsc.orgnih.gov
Exploration of Conformational Dynamics
MD simulations also allow for the exploration of the conformational dynamics of both the ligand and the protein. rsc.org Analysis of the root mean square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and how ligand binding might alter this flexibility. nih.govresearchgate.net Furthermore, computational studies have been used to investigate the existence of different conformational polymorphs of bioactive pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comresearchgate.net These studies reveal how subtle changes in molecular geometry, such as dihedral angles between the pyrazolopyrimidine core and its substituents, can arise from different crystal packing environments, and geometry-optimization calculations help determine the most stable conformations. mdpi.commdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and geometric properties of molecules like 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine. rsc.orgdntb.gov.ua These methods are used to accurately model molecular geometries and to analyze intermolecular interactions. doaj.orgmdpi.com
In several studies, DFT calculations using the B3LYP hybrid functional combined with basis sets like 6–311++G(d,p) have been employed to optimize the molecular structures of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. doaj.orgmdpi.com The calculated bond lengths and angles show a high correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. mdpi.com
DFT has also been used to gain insight into reaction mechanisms during the synthesis of these compounds. rsc.org Furthermore, Hirshfeld surface analysis, derived from DFT calculations, is used to visualize and quantify intermolecular interactions within the crystal structure, providing a detailed picture of how molecules pack together. mdpi.comresearchgate.net
| Computational Method | Application in Pyrazolo[3,4-d]pyrimidine Research | Key Findings / Insights | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Geometry Optimization | Accurate modeling of bond lengths and angles, correlating well with X-ray data. | doaj.orgmdpi.com |
| DFT | Reaction Mechanism Analysis | Provides theoretical support for proposed synthetic pathways. | rsc.org |
| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Quantifies and visualizes crystal packing forces (e.g., H···H, C···H contacts). | mdpi.com |
Advanced Research Methodologies and Future Directions in Pyrazolo 3,4 D Pyrimidine Research
High-Throughput Screening Approaches for Novel Derivatives
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For pyrazolo[3,4-d]pyrimidine derivatives, HTS is instrumental in identifying novel compounds with therapeutic potential, primarily in the realm of oncology. rsc.org These campaigns often employ cell-based assays that measure antiproliferative or cytotoxic effects against a panel of human cancer cell lines.
Phenotypic screening, a key HTS strategy, assesses the effects of compounds on cell morphology and function without preconceived notions of the molecular target. rsc.org This biology-driven approach is particularly advantageous for complex, heterogeneous diseases like cancer, as it can uncover novel mechanisms of action and identify compounds effective against specific disease subtypes. rsc.org For instance, derivatives of the pyrazolo[3,4-d]pyrimidine core have been subjected to large-scale screenings, such as the NCI-60 human tumor cell line panel, to evaluate their broad-spectrum anticancer activity. rsc.orgnih.gov These screens provide crucial structure-activity relationship (SAR) data, guiding the iterative process of chemical synthesis and optimization to enhance potency and selectivity. rsc.org
Interactive Table: HTS Approaches for Pyrazolo[3,4-d]pyrimidine Derivatives
| Screening Strategy | Assay Type | Purpose | Key Findings |
|---|---|---|---|
| Phenotypic Screening | Cell Viability/Cytotoxicity Assays (e.g., MTT, PrestoBlue®) | Identify compounds that inhibit cancer cell proliferation or induce cell death. | Discovery of derivatives with potent antiproliferative activity against specific cancer cell lines (e.g., breast, colon, lung). nih.govnih.gov |
| Target-Based Screening | Kinase Inhibition Assays (e.g., enzymatic assays) | Identify compounds that specifically inhibit the activity of oncogenic kinases (e.g., EGFR, Src, Abl). | Identification of potent and selective kinase inhibitors. nih.govmdpi.com |
| Panel Screening | NCI-60 Human Tumor Cell Line Screen | Evaluate broad-spectrum anticancer activity and identify patterns of sensitivity across diverse cancer types. | Identification of compounds with unique activity profiles, suggesting novel mechanisms or targets. rsc.org |
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
To fully understand the biological impact of 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine and its analogues, researchers are turning to integrated omics technologies. These high-throughput methods—encompassing genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of cellular responses to a compound, offering deep insights into its mechanism of action. nih.gov
While specific omics studies on this compound are not yet widely published, the application of these techniques to the broader class of kinase inhibitors provides a clear roadmap for future investigations.
Proteomics: Mass spectrometry-based proteomics can be used to identify the direct protein targets of a compound and map the downstream signaling pathways that are affected. For a kinase inhibitor, this could involve quantifying changes in the phosphorylation status of thousands of proteins (phosphoproteomics) following treatment, thereby revealing the precise signaling nodes being modulated.
Transcriptomics: RNA-sequencing (RNA-Seq) can reveal how a compound alters gene expression. This can help identify compensatory mechanisms that cells activate in response to treatment and may uncover biomarkers that predict sensitivity or resistance.
Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how a compound perturbs cellular metabolism. Since many oncogenic signaling pathways rewire metabolism, this approach can provide a functional readout of a drug's efficacy.
Integrating these diverse datasets allows for the construction of comprehensive network models that can elucidate complex drug-target interactions, identify mechanisms of resistance, and discover novel therapeutic hypotheses. nih.gov
Development of Advanced Analytical Techniques for Compound Characterization and Quantification in Complex Matrices
The rigorous characterization and quantification of this compound and its derivatives are critical for both preclinical and clinical development. A suite of advanced analytical techniques is employed to achieve this.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the chemical structure of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, confirming their identity and purity. mdpi.comnih.gov
X-ray Crystallography: This technique provides definitive three-dimensional structural information, revealing the precise arrangement of atoms and the stereochemistry of the molecule. This is crucial for understanding how the compound interacts with its biological target at an atomic level. mdpi.comnih.gov
Quantification in Complex Matrices:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, blood, and tissue homogenates. nih.gov For example, LC-MS/MS has been successfully used to determine the pharmacokinetic profiles of pyrazolo[3,4-d]pyrimidine derivatives, providing essential data on their absorption, distribution, metabolism, and excretion (ADME). nih.gov
Interactive Table: Analytical Techniques and Their Applications
| Technique | Application | Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation & Purity Assessment | Confirms the chemical identity and structural integrity of the synthesized compound. |
| X-ray Crystallography | 3D Structural Analysis | Determines the precise atomic arrangement, aiding in structure-based drug design. mdpi.com |
| LC-MS/MS | Bioanalysis & Pharmacokinetic Studies | Accurately quantifies compound concentrations in biological fluids and tissues. nih.gov |
Exploration of this compound for Novel Therapeutic Applications beyond Current Research Areas
While the primary focus of pyrazolo[3,4-d]pyrimidine research has been on oncology, the structural versatility of the scaffold makes it a promising candidate for a wide range of other therapeutic areas. nih.govresearchgate.net The exploration of this compound and its derivatives in these novel applications represents a significant future direction.
Antimicrobial Agents: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antibacterial and antifungal agents. nih.govnih.gov Given the urgent need for new antimicrobials to combat rising antibiotic resistance, this is a critical area for further investigation.
Antiviral Therapies: The scaffold has been investigated for activity against various viruses. Notably, pyrazolo[3,4-d]pyrimidine-based analogues have been identified as potential inhibitors of the hepatitis B virus (HBV). nih.gov
Central Nervous System (CNS) Disorders: The pyrazolopyrimidine class includes Zaleplon, a nonbenzodiazepine hypnotic used to treat insomnia, demonstrating the scaffold's ability to modulate CNS targets. wikipedia.org This opens the possibility of developing new derivatives for other neurological or psychiatric conditions.
Anti-inflammatory Agents: Certain derivatives have shown anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases. nih.gov
Synergistic Combinatorial Studies with Existing Therapeutic Agents
Combining therapeutic agents is a key strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. Pyrazolo[3,4-d]pyrimidine derivatives are being explored in combinatorial studies with existing drugs, with promising results.
A notable example involves the combination of pyrazolo[3,4-d]pyrimidine kinase inhibitors with conventional antibiotics. One study demonstrated that these compounds could sensitize Staphylococcus aureus to β-lactam antibiotics like ampicillin (B1664943), suggesting a synergistic interaction that could help combat bacterial infections, particularly in immunocompromised cancer patients. nih.gov In oncology, combination studies have shown that simultaneously inhibiting multiple nodes in a signaling pathway, for example, by combining a pyrazolo[3,4-d]pyrimidine-based PI3K/mTOR inhibitor with other targeted agents, can lead to synergistic antitumor activity. researchgate.net
Interactive Table: Examples of Synergistic Combinations
| Pyrazolo[3,4-d]pyrimidine Derivative | Combination Agent | Therapeutic Area | Observed Effect |
|---|---|---|---|
| Kinase Inhibitor | Ampicillin (β-lactam antibiotic) | Infectious Disease | Synergistic sensitization of S. aureus to the antibiotic. nih.gov |
Advanced Delivery Systems for Pyrazolo[3,4-d]pyrimidine Derivatives
A significant challenge for many pyrazolo[3,4-d]pyrimidine derivatives, including potentially this compound, is poor aqueous solubility. researchgate.netnih.gov This can hinder their formulation and limit their bioavailability. Advanced drug delivery systems are being developed to overcome these limitations.
Nanoparticles and Liposomes: Encapsulating poorly soluble compounds into nanosystems like albumin nanoparticles or liposomes is an effective strategy to improve their solubility and pharmacokinetic profiles. researchgate.netnih.gov These formulations can enhance circulation time and facilitate drug accumulation at the tumor site.
Targeted Immunoliposomes: For greater precision, liposomes can be decorated with antibodies that recognize specific antigens on the surface of cancer cells. For instance, a pyrazolo[3,4-d]pyrimidine derivative named Si306 was encapsulated in immunoliposomes targeting the GD2 antigen on neuroblastoma cells. nih.gov This targeted delivery system significantly increased drug concentration at the tumor site and improved survival in animal models compared to the free drug or non-targeted liposomes. nih.gov
These advanced delivery strategies not only solve formulation challenges but also offer the potential for more effective and targeted therapies, enhancing the therapeutic index of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Q & A
Q. What are effective synthetic strategies for 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: The synthesis typically involves cyclization of 5-aminopyrazole precursors. For example, 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitriles can react with formamidine acetate or trimethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core. Ethylthio groups are introduced via nucleophilic substitution or thiol-alkylation reactions. A key step is optimizing solvent conditions (e.g., DMF or ethanol) and temperature (80–120°C) to enhance yield . Post-synthetic modifications, such as coupling with carboxylic acids using EDCl/HOBt, enable diversification of the 4-position .
Q. How can researchers characterize the structural integrity of these compounds?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- NMR : , , and 2D NMR (COSY, HSQC) confirm regiochemistry and substituent positions.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves ambiguities in ring substitution patterns, as seen in studies of pyrazolo[3,4-d]pyrimidine analogs .
- Elemental Analysis : Ensures purity (>95%) for biological testing .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states. For example, ICReDD’s approach combines quantum mechanics with machine learning to narrow experimental conditions, reducing trial-and-error synthesis. This method has been applied to pyrimidine derivatives to predict chlorination efficiency and regioselectivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethylthio vs. amino groups) and assess kinase inhibition profiles. For example, replacing 4-amino with ethylthio in pyrazolo[3,4-d]pyrimidines alters ATP-binding affinity in kinase targets .
- Data Normalization : Control for assay variability (e.g., cell line specificity, IC50 protocols) when comparing antitumor activity across studies .
Q. How do substituents like ethylthio influence electronic and steric properties?
Methodological Answer:
- Electronic Effects : The ethylthio group (-S-Et) is electron-withdrawing, reducing electron density at the 4-position, which impacts π-π stacking in enzyme binding pockets.
- Steric Effects : Bulkier substituents at the 4-position (e.g., ethylthio vs. chloro) may hinder access to hydrophobic kinase domains. Comparative studies of fluorinated analogs show that electronegative groups enhance binding to catalytic lysine residues .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., cyclization steps).
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for deprotection) enhance recyclability and reduce metal contamination.
- DoE (Design of Experiments) : Statistically optimize variables like temperature, solvent ratio, and reagent stoichiometry to maximize yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar derivatives?
Methodological Answer:
- Variable Control : Document reaction parameters (e.g., moisture levels, purity of starting materials) rigorously. For example, trace water in DMF can hydrolyze intermediates, reducing yield .
- Reproducibility Protocols : Cross-validate results using independent synthetic routes (e.g., alternative cyclization agents like formic acid vs. ammonium acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
